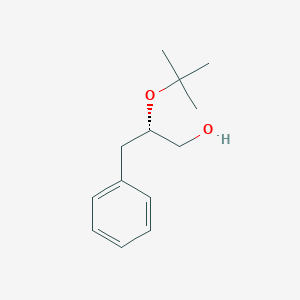
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is an organic compound with the molecular formula C13H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol typically involves the protection of the hydroxyl group and the introduction of the tert-butoxy group. One common method is the reaction of (2S)-3-phenylpropan-1-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (2S)-2-(tert-butoxy)-3-phenylpropanal or (2S)-2-(tert-butoxy)-3-phenylpropanone.
Reduction: Formation of (2S)-2-(tert-butoxy)-3-phenylpropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The phenyl group provides hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(tert-butoxy)-3-phenylpropanal
- (2S)-2-(tert-butoxy)-3-phenylpropanone
- (2S)-2-(tert-butoxy)-3-phenylpropane
Uniqueness
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of both a tert-butoxy group and a phenyl group
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
PSBWVYQNBWAXEW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H](CC1=CC=CC=C1)CO |
Canonical SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















